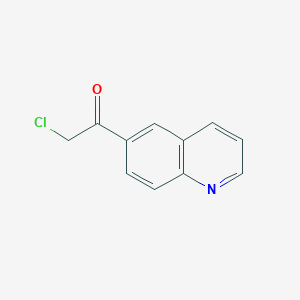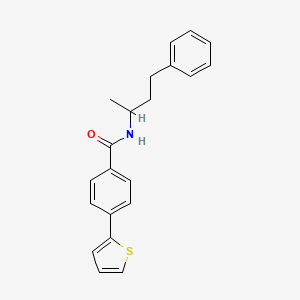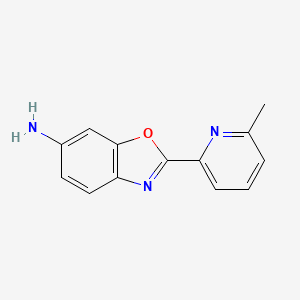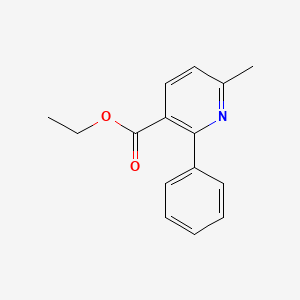
N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺是一种合成的有机化合物,在各种科学研究领域引起了人们的兴趣。该化合物的特点是其独特的结构,包括环己基、甲氧基苯基和带有甲酰胺官能团的吡咯烷环。其独特的化学性质使其成为化学、生物学、医学和工业研究的宝贵课题。
准备方法
合成路线和反应条件
N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺的合成通常涉及多步有机反应。一种常见的方法包括环己胺与4-甲氧基苯甲酰氯反应形成中间体,然后在受控条件下与吡咯烷衍生物反应得到最终产物。反应条件通常需要使用二氯甲烷或四氢呋喃等溶剂,以及三乙胺等催化剂来促进反应。
工业生产方法
在工业环境中,N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺的生产可能涉及大型间歇式反应器,其中反应物在优化条件下混合以最大限度地提高产量和纯度。该过程可能包括通过重结晶或色谱法进行纯化步骤,以确保最终产物符合所需规格。
化学反应分析
反应类型
N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等试剂进行,导致形成化合物的还原形式。
取代: 该化合物可以参与亲核取代反应,其中官能团在特定条件下被其他亲核试剂取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。反应通常在受控温度和pH值下进行,以确保获得所需的产物。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。取代反应可以导致具有不同官能团的各种衍生物。
科学研究应用
N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂的有机分子的构建块,以及作为各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 研究正在进行中,以探索其作为治疗各种疾病的潜在治疗剂,包括其作为酶抑制剂或受体调节剂的作用。
工业: 该化合物用于开发新材料以及作为制药和农用化学品生产中的中间体。
作用机制
N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺发挥作用的机制尚不完全清楚。据信它与特定的分子靶标(如酶或受体)相互作用,导致生物途径的调节。涉及的确切分子靶标和途径是正在进行的研究的主题。
相似化合物的比较
N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺可以与其他类似化合物进行比较,例如:
- N-环己基-1-(4-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-甲酰胺
- N-环己基-3-{[4-(4-甲氧基苯基)-1-哌嗪基]羰基}-N,1-二甲基-4-氧代-1,4-二氢-6-喹啉甲酰胺
这些化合物在结构上相似,但在官能团和整体化学性质方面有所不同。N-环己基-1-(4-甲氧基苯基)-5-氧代吡咯烷-3-甲酰胺的独特性在于其官能团的特定组合,赋予其独特的化学反应性和潜在的生物活性。
属性
CAS 编号 |
364616-45-5 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-7-15(8-10-16)20-12-13(11-17(20)21)18(22)19-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,19,22) |
InChI 键 |
QZIUYCNGANKWHR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3 |
溶解度 |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12452212.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B12452213.png)
![4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B12452218.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12452224.png)


![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)
![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)

![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12452259.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12452270.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)
